molecular formula C22H27ClN2O2 B12455207 N-benzyl-1-(4-chlorobenzyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide

N-benzyl-1-(4-chlorobenzyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide

Cat. No.: B12455207
M. Wt: 386.9 g/mol
InChI Key: SYTBGEGCZVLGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-(4-chlorobenzyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-chlorobenzyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Groups: Benzyl groups can be introduced via nucleophilic substitution reactions using benzyl halides.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through an alkylation reaction using ethylene oxide or similar reagents.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the corresponding carboxylic acid and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The benzyl groups may participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its pharmacological activities.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-chlorobenzyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-benzylpiperidine derivatives: Known for their diverse pharmacological activities.

    4-chlorobenzyl derivatives: Studied for their antimicrobial and anticancer properties.

    Hydroxyethyl derivatives: Often used in the synthesis of pharmaceuticals and other bioactive compounds.

Uniqueness

N-benzyl-1-(4-chlorobenzyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide is unique due to the combination of its structural features, which may confer specific biological activities and potential therapeutic applications not seen in other similar compounds.

Properties

Molecular Formula

C22H27ClN2O2

Molecular Weight

386.9 g/mol

IUPAC Name

N-benzyl-1-[(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H27ClN2O2/c23-21-8-6-19(7-9-21)16-24-12-10-20(11-13-24)22(27)25(14-15-26)17-18-4-2-1-3-5-18/h1-9,20,26H,10-17H2

InChI Key

SYTBGEGCZVLGOA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N(CCO)CC2=CC=CC=C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.